3-psi-Tropine m-tolylacetate hydrochloride
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Overview
Description
3-psi-Tropine m-tolylacetate hydrochloride is a tropane alkaloid derivative. Tropane alkaloids are a class of naturally occurring chemical compounds that contain a tropane ring in their structure. These compounds are known for their pharmacological properties and are found in various plants, particularly in the Solanaceae family .
Preparation Methods
The synthesis of 3-psi-Tropine m-tolylacetate hydrochloride involves several steps. One common method includes the esterification of tropine with m-tolylacetic acid, followed by the formation of the hydrochloride salt. The reaction conditions typically involve the use of an acid catalyst and a suitable solvent . Industrial production methods may involve optimizing these conditions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
3-psi-Tropine m-tolylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the m-tolylacetate group can be replaced by other nucleophiles under suitable conditions
Scientific Research Applications
3-psi-Tropine m-tolylacetate hydrochloride has several scientific research applications:
Biology: The compound is used in studies related to the biological activity of tropane alkaloids, particularly their interactions with biological receptors.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-psi-Tropine m-tolylacetate hydrochloride involves its interaction with muscarinic receptors in the central and peripheral nervous systems. It acts as a competitive antagonist of acetylcholine, blocking its effects and leading to various physiological responses. This mechanism is similar to that of other tropane alkaloids, such as atropine .
Comparison with Similar Compounds
3-psi-Tropine m-tolylacetate hydrochloride can be compared with other tropane alkaloids, such as:
Atropine: Known for its anticholinergic properties and used in medicine to treat bradycardia and as an antidote for organophosphate poisoning.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Cocaine: A stimulant and local anesthetic with significant abuse potential
Properties
CAS No. |
3266-14-6 |
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Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(3-methylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-12-4-3-5-13(8-12)9-17(19)20-16-10-14-6-7-15(11-16)18(14)2;/h3-5,8,14-16H,6-7,9-11H2,1-2H3;1H/t14-,15+,16?; |
InChI Key |
QAYLWRBKQVKUKC-JXMYBXCISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CC(=O)OC2C[C@H]3CC[C@@H](C2)N3C.Cl |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)OC2CC3CCC(C2)N3C.Cl |
Origin of Product |
United States |
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